molecular formula C12H11FN2OS B2966376 3-cyclopropyl-5-fluoro-2-(methylthio)quinazolin-4(3H)-one CAS No. 2189434-95-3

3-cyclopropyl-5-fluoro-2-(methylthio)quinazolin-4(3H)-one

Cat. No. B2966376
CAS RN: 2189434-95-3
M. Wt: 250.29
InChI Key: UNOYSNYZCMCNPK-UHFFFAOYSA-N
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Description

3-cyclopropyl-5-fluoro-2-(methylthio)quinazolin-4(3H)-one is a synthetic compound with potential applications in the field of medicinal chemistry. It belongs to the class of quinazoline derivatives, which have been extensively studied for their biological activities.

Scientific Research Applications

Antimicrobial and Antiviral Activities

Derivatives of quinazolin-4(3H)-one have been synthesized and evaluated for their antimicrobial activities. Raval, Desai, and Desai (2012) reported on the microwave synthesis, characterization, and antimicrobial study of new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives, showing significant biological activity (Raval, Desai, & Desai, 2012). Additionally, Selvam et al. (2007) designed and synthesized novel 3-sulphonamido-quinazolin-4(3H)-one derivatives, which demonstrated antiviral activities against respiratory and biodefense viruses, including influenza A and severe acute respiratory syndrome coronavirus (Selvam et al., 2007).

Antitumor and Anticancer Properties

Several studies have focused on the antitumor and anticancer potential of quinazolin-4(3H)-one derivatives. Le et al. (2020) designed, synthesized, and evaluated novel 3-methyl-quinazolinone derivatives for antitumor activity, with some compounds showing high activities against various cancer cell lines (Le et al., 2020). In a related study, Zhou et al. (2021) synthesized a new compound, 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, and found it exhibited better antitumor activity than reference compounds in certain human cancer cells (Zhou et al., 2021).

Synthesis and Characterization

The synthesis and characterization of quinazolin-4(3H)-one derivatives have been central to understanding their potential applications. Geesi et al. (2020) reported an efficient route for the synthesis of a novel 3-(4-fluorophenyl)-6-methyl-2-(propylthio)quinazolin-4(3H)-one, providing insight into its antibacterial evaluation and structural analysis (Geesi et al., 2020).

Molecular Docking and Activity Studies

Investigations into the molecular docking and activity of quinazolin-4(3H)-one derivatives have revealed their potential mechanisms of action. Mphahlele et al. (2017) synthesized 5-styryltetrazolo[1,5-c]quinazolines and evaluated their in vitro cytotoxicity against cancer cells, supported by molecular docking studies to elucidate their mode of action (Mphahlele et al., 2017).

properties

IUPAC Name

3-cyclopropyl-5-fluoro-2-methylsulfanylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2OS/c1-17-12-14-9-4-2-3-8(13)10(9)11(16)15(12)7-5-6-7/h2-4,7H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOYSNYZCMCNPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C(=CC=C2)F)C(=O)N1C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopropyl-5-fluoro-2-(methylthio)quinazolin-4(3H)-one

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